
cis-Undec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-undec-2-enoic acid is a 2-undecenoic acid.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity
Cis-Undec-2-enoic acid derivatives have demonstrated notable antibacterial properties. For instance, fatty acid hydrazides like undec-10-enoic acid have been used to synthesize biologically active compounds that showed good antimicrobial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
2. Organic Synthesis
This acid is a key ingredient in organic synthesis. An example is its use in the thermal isomerization process to create different organic compounds (Baldwin, Bogdan, Leber, & Powers, 2005).
3. Material Science
Cis-Undec-2-enoic acid has applications in material science, particularly in the synthesis of polymers and coatings. For example, it was used in the preparation of biosourced copolyamides for potential UV powder coating applications (Rejaibi et al., 2015).
4. Biochemical Studies
In biochemical research, derivatives of this acid have been utilized in the study of enzyme inhibitors and in understanding biochemical pathways. An example is its use in the synthesis of a potent inhibitor for enzymatic synthesis of S-adenosylmethionine (Sufrin, Lombardini, & Keith, 1982).
5. Photodegradation Studies
Studies on the photodegradation of cis-vaccenic acid, a similar compound, have provided insights into environmental chemistry and marine biology (Rontani et al., 2003).
Eigenschaften
Produktname |
cis-Undec-2-enoic acid |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(Z)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9- |
InChI-Schlüssel |
IGBBVTAVILYDIO-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C(=O)O |
SMILES |
CCCCCCCCC=CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







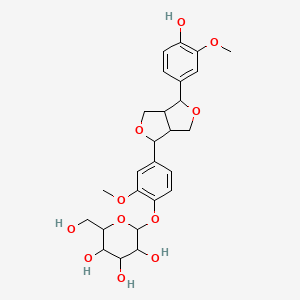
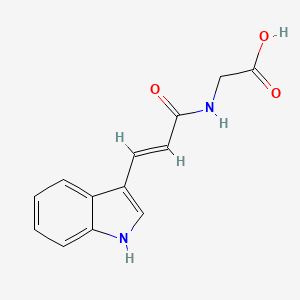
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
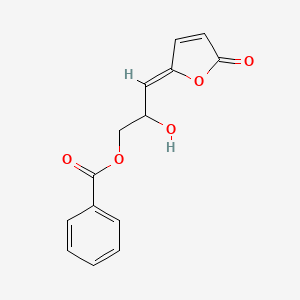
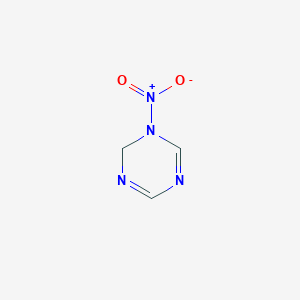
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
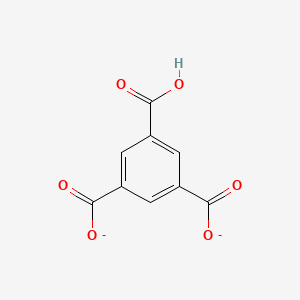
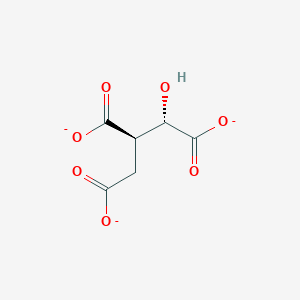
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)